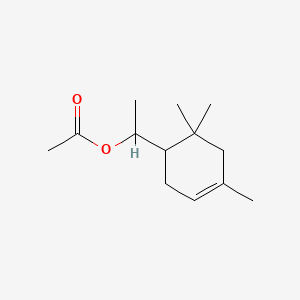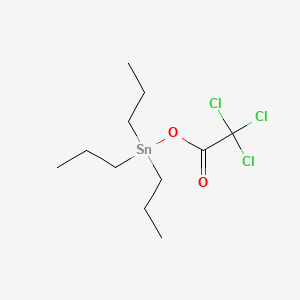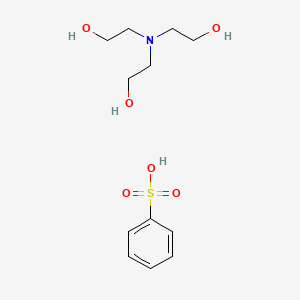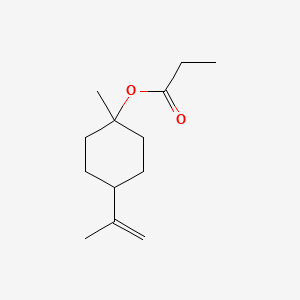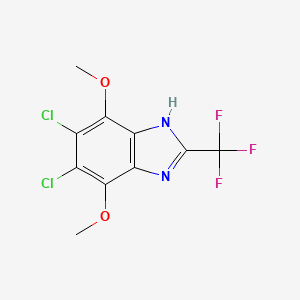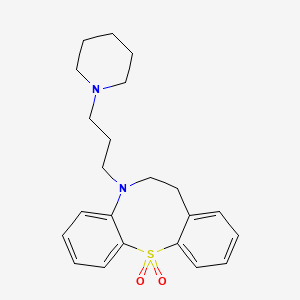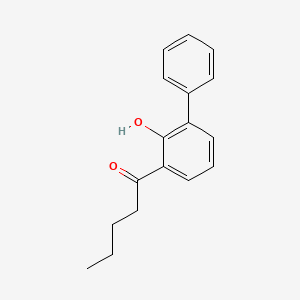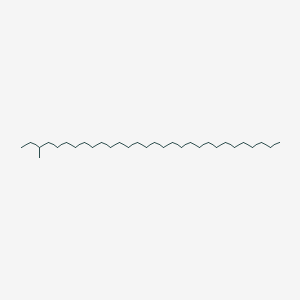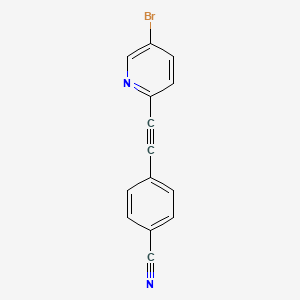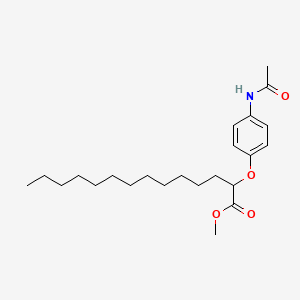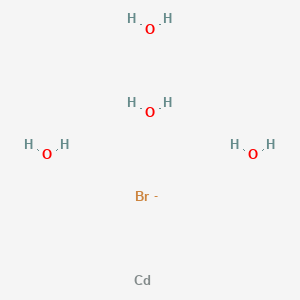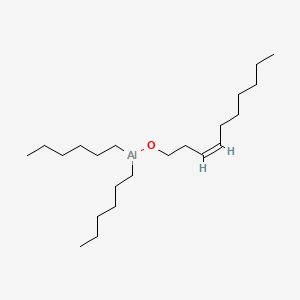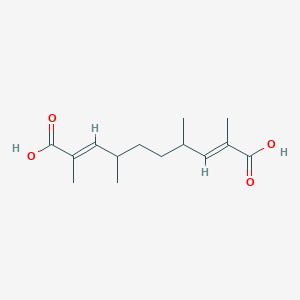
1,4-Dimethylbutane-1,4-diyl bismethacrylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,4-Dimethylbutane-1,4-diyl bismethacrylate is a chemical compound with the molecular formula C14H22O4 and a molecular weight of 254.32 g/mol . It is known for its applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes two methacrylate groups attached to a 1,4-dimethylbutane backbone .
准备方法
The synthesis of 1,4-dimethylbutane-1,4-diyl bismethacrylate involves several steps. One common method includes the esterification of 1,4-dimethylbutane-1,4-diol with methacrylic acid in the presence of a catalyst such as sulfuric acid . The reaction is typically carried out under reflux conditions to ensure complete conversion of the diol to the bismethacrylate ester. Industrial production methods may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield .
化学反应分析
1,4-Dimethylbutane-1,4-diyl bismethacrylate undergoes various chemical reactions, including:
Polymerization: This compound can undergo free radical polymerization to form cross-linked polymers, which are useful in coatings, adhesives, and dental materials.
Addition Reactions: The double bonds in the methacrylate groups can participate in addition reactions with various nucleophiles, leading to the formation of new derivatives.
Common reagents used in these reactions include radical initiators like benzoyl peroxide for polymerization and acids or bases for hydrolysis . The major products formed from these reactions depend on the specific conditions and reagents used.
科学研究应用
1,4-Dimethylbutane-1,4-diyl bismethacrylate has a wide range of scientific research applications:
作用机制
The mechanism of action of 1,4-dimethylbutane-1,4-diyl bismethacrylate primarily involves its ability to undergo polymerization and form cross-linked networks. The methacrylate groups can react with radical initiators to form free radicals, which then propagate the polymerization process . This results in the formation of a three-dimensional polymer network with enhanced mechanical properties and chemical resistance .
相似化合物的比较
1,4-Dimethylbutane-1,4-diyl bismethacrylate can be compared with other similar compounds such as:
2,5-Hexylene dimethacrylate: Both compounds have similar structures and applications, but this compound offers better mechanical properties due to its unique backbone.
Dimethacrylic acid 1,4-dimethyl-1,4-butanediyl: This compound is another close analog, but it differs in its reactivity and polymerization behavior.
The uniqueness of this compound lies in its ability to form highly cross-linked polymers with superior mechanical and chemical properties, making it a valuable material in various applications .
属性
CAS 编号 |
86336-50-7 |
|---|---|
分子式 |
C14H22O4 |
分子量 |
254.32 g/mol |
IUPAC 名称 |
(2E,8E)-2,4,7,9-tetramethyldeca-2,8-dienedioic acid |
InChI |
InChI=1S/C14H22O4/c1-9(7-11(3)13(15)16)5-6-10(2)8-12(4)14(17)18/h7-10H,5-6H2,1-4H3,(H,15,16)(H,17,18)/b11-7+,12-8+ |
InChI 键 |
SYBVEKRDYSUOSN-MKICQXMISA-N |
手性 SMILES |
CC(/C=C(/C(=O)O)\C)CCC(/C=C(/C(=O)O)\C)C |
规范 SMILES |
CC(CCC(C)C=C(C)C(=O)O)C=C(C)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



